Zabofloxacin hydrochloride

Antimicrobial Resistance Streptococcus pneumoniae Fluoroquinolone

Sourcing Zabofloxacin hydrochloride (DW-224a) for respiratory infection R&D? This fluoronaphthyridone quinolone offers critical differentiation from legacy fluoroquinolones: an MIC90 of just 0.03 mg/L against both penicillin-sensitive and -resistant S. pneumoniae, and superior potency (MIC90: 1 mg/L) against quinolone-resistant strains versus ciprofloxacin or moxifloxacin. A 5-day, non-inferior AECOPD regimen and a reduced QT prolongation risk at 3.75x clinical dose make it a safer, more effective tool for combating multidrug-resistant Gram-positive pathogens.

Molecular Formula C19H21ClFN5O4
Molecular Weight 437.9 g/mol
CAS No. 623574-00-5
Cat. No. B611920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZabofloxacin hydrochloride
CAS623574-00-5
SynonymsDW-224;  DW 224;  DW224;  DW-224a;  PB-101;  Zabofloxacin
Molecular FormulaC19H21ClFN5O4
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl
InChIInChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H
InChIKeyIFPBSRFVNPCZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zabofloxacin Hydrochloride (CAS 623574-00-5): Procurement and Differentiation Guide for Novel Fluoroquinolone Research


Zabofloxacin hydrochloride (CAS 623574-00-5, also known as DW-224a) is a novel fluoronaphthyridone quinolone antibiotic that functions as a potent and selective inhibitor of bacterial type II (DNA gyrase) and type IV topoisomerases . It is an investigational fluoroquinolone developed for multidrug-resistant infections due to Gram-positive pathogens, including Streptococcus pneumoniae, and was first approved in South Korea for treating acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD) [1]. Zabofloxacin demonstrates broad-spectrum antibacterial activity and is under investigation for its enhanced potency against Gram-positive pathogens compared to earlier-generation fluoroquinolones [2].

Why Zabofloxacin Hydrochloride (DW-224a) Cannot Be Interchanged with Legacy Fluoroquinolones: A Call for Evidence-Based Selection


Fluoroquinolones as a class are not interchangeable due to marked differences in their antibacterial spectra, potency against resistant isolates, and safety profiles. For instance, while older quinolones like ciprofloxacin and levofloxacin have established utility, they exhibit significantly reduced activity against key Gram-positive respiratory pathogens, particularly quinolone-resistant Streptococcus pneumoniae [1]. Furthermore, the risk of QT interval prolongation varies considerably within the class, with agents like moxifloxacin carrying a well-documented and clinically relevant risk [2]. Zabofloxacin was specifically engineered to address these shortcomings. It demonstrates substantially lower minimum inhibitory concentrations (MICs) against drug-resistant pneumococci and exhibits a differentiated safety pharmacology profile in preclinical models [3]. Therefore, substituting zabofloxacin with a generic fluoroquinolone based on class membership alone risks compromising therapeutic efficacy in resistant infections or introducing avoidable cardiac safety liabilities, making direct, quantitative comparison essential for informed scientific and industrial decision-making.

Zabofloxacin Hydrochloride: Quantifiable Differentiation Against Key Comparators (Moxifloxacin, Levofloxacin, Ciprofloxacin, Gemifloxacin)


Superior In Vitro Potency of Zabofloxacin Against Drug-Resistant Streptococcus pneumoniae

Zabofloxacin demonstrates significantly superior in vitro potency against both quinolone-susceptible and quinolone-resistant Streptococcus pneumoniae compared to ciprofloxacin, moxifloxacin, and sparfloxacin. For penicillin-sensitive and penicillin-resistant S. pneumoniae isolates, zabofloxacin achieved an MIC90 of 0.03 mg/L [1]. Critically, against quinolone-resistant S. pneumoniae (QRSP), zabofloxacin maintained a comparatively low MIC90 of 1 mg/L, whereas ciprofloxacin, sparfloxacin, and moxifloxacin exhibited substantially higher MICs. The activity of zabofloxacin was equivalent to that of gemifloxacin against QRSP [2]. In a separate study of invasive pneumococcal disease isolates, zabofloxacin showed the lowest MIC50 (0.015 µg/mL) and MIC90 (0.025 µg/mL) among all tested antibiotics [3].

Antimicrobial Resistance Streptococcus pneumoniae Fluoroquinolone MIC

Non-Inferior Clinical Efficacy of Zabofloxacin vs. Moxifloxacin with Shorter Treatment Duration in COPD Exacerbation

In a prospective, multicenter, double-blind, double-dummy, randomized, controlled, Phase III non-inferiority trial involving 345 patients with moderate COPD exacerbation, oral zabofloxacin (367 mg once daily for 5 days) was compared to oral moxifloxacin (400 mg once daily for 7 days) [1]. The clinical cure rate per protocol analysis was 86.7% for zabofloxacin and 86.3% for moxifloxacin (rate difference, 0.4%; 95% CI, -7.7% to 8.6%) [2]. Intention-to-treat analysis showed clinical cure rates of 77.1% for zabofloxacin and 77.3% for moxifloxacin (difference, -0.2%; 95% CI, -9.0% to 8.8%) [3].

COPD Clinical Trial Respiratory Infection Moxifloxacin

Differentiated Cardiac Safety Profile: Reduced QT Prolongation Risk for Zabofloxacin vs. Moxifloxacin

Preclinical safety pharmacology studies indicate a differentiated cardiac safety profile for zabofloxacin (DW-224a) compared to moxifloxacin. A Korean source claims that in cardiac toxicity assessments, zabofloxacin demonstrated no effect on QT interval prolongation on ECG even when administered at 3.75 times the clinical dose, contrasting with moxifloxacin [1]. While an early 2004 study observed QT interval prolongation at a high dose of 100 mg/kg in rats at a single time point (360 min post-dose), no changes were observed in heart rate, blood pressure, or other ECG parameters at any dose or time point compared to the vehicle-treated group [2]. In contrast, moxifloxacin is recognized in clinical practice as carrying the greatest risk of QT prolongation among available quinolones and is associated with clinically relevant increases in heart rate that can confound thorough QT studies [3].

Cardiac Safety QT Prolongation Safety Pharmacology Toxicology

Mechanistic Advantage: Dual Targeting of DNA Gyrase and Topoisomerase IV Reduces Resistance Emergence

Zabofloxacin acts as a dual inhibitor of both DNA gyrase (GyrA) and topoisomerase IV (ParC) in Streptococcus pneumoniae [1]. This dual-targeting mechanism is a key differentiator from some earlier fluoroquinolones, which may primarily inhibit one target. The requirement for a bacterial cell to accumulate mutations in both gyrA and parC genes to achieve high-level resistance significantly raises the barrier to resistance development [2]. Supporting this, a study found that clinical MRSA isolates resistant to other fluoroquinolones but still susceptible to zabofloxacin displayed only a single or double point mutation, whereas isolates resistant to zabofloxacin required three mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, parC, and parE genes [3].

Mechanism of Action Antimicrobial Resistance DNA Gyrase Topoisomerase IV

Favorable Pharmacokinetic Profile Supporting Once-Daily Dosing and Formulation Flexibility

The pharmacokinetic properties of zabofloxacin support its clinical utility and provide formulation flexibility. In healthy volunteers, zabofloxacin is rapidly absorbed, achieving a time to maximum concentration (Tmax) of 0.5–4 hours and an elimination half-life of approximately 8 hours, which supports a once-daily dosing regimen . A single oral dose of the hydrochloride capsule (DW-224a) and the aspartate tablet (DW-224aa) in healthy male Korean volunteers showed comparable PK profiles; the two formulations were bioequivalent in terms of key parameters, achieving similar Cmax (1.9–2 mg/L) and AUC values [1]. In rats, the oral bioavailability of zabofloxacin was determined to be 27.7%, with approximately 8% of the dose excreted into both bile and urine [2].

Pharmacokinetics Bioavailability Formulation Drug Development

Strategic Application Scenarios for Zabofloxacin Hydrochloride: Leveraging Quantifiable Differentiation


Investigational Therapy for Multidrug-Resistant Streptococcus pneumoniae Infections

Given its MIC90 of 0.03 mg/L against both penicillin-sensitive and penicillin-resistant S. pneumoniae [1], and its superior activity (MIC90: 1 mg/L) against quinolone-resistant strains compared to ciprofloxacin, sparfloxacin, and moxifloxacin [2], zabofloxacin is a strong candidate for clinical development programs targeting community-acquired pneumonia, acute otitis media, or meningitis where multidrug-resistant pneumococci are prevalent. Its dual-targeting mechanism [3] further supports its use in scenarios where resistance mitigation is a primary objective.

Treatment of Acute Exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD)

Zabofloxacin is indicated for AECOPD and has demonstrated non-inferior clinical cure rates (86.7%) to moxifloxacin (86.3%) in a Phase III trial [1], with the advantage of a shorter 5-day treatment course compared to moxifloxacin's 7-day regimen. This makes it an ideal candidate for respiratory infection research and for clinical settings where patient adherence and shorter antibiotic courses are prioritized.

Research on Fluoroquinolones with Reduced Cardiac Liability

For pharmacology and toxicology studies investigating class-wide fluoroquinolone side effects, zabofloxacin serves as a valuable comparator. Preclinical data suggests a reduced risk of QT interval prolongation compared to moxifloxacin, with one source indicating no effect on QT at 3.75x the clinical dose [1]. Its differentiated cardiac safety profile makes it suitable for research aimed at developing safer next-generation quinolones or for use in patient populations at high risk for cardiac arrhythmias.

Development of Next-Generation Fluoroquinolone Formulations

The bioequivalence between the hydrochloride (DW-224a) and aspartate (DW-224aa) salt forms [1], along with its predictable PK profile (half-life of ~8 hours, Tmax 0.5-4 hours) [2], makes zabofloxacin an attractive model compound for pharmaceutical development. This includes research into novel oral and parenteral formulations, extended-release technologies, or combination therapies for respiratory tract infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zabofloxacin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.